[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-
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Overview
Description
[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,4’,5,5’,6,6’-hexamethoxy-: is an organic compound that features a biphenyl core with multiple methoxy groups and aldehyde functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,4’,5,5’,6,6’-hexamethoxy- typically involves the functionalization of a biphenyl precursorThe aldehyde groups can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde groups in the compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic chemistry, [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,4’,5,5’,6,6’-hexamethoxy- is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology and Medicine
The compound’s structural features make it a candidate for drug development and biological studies. It can be used to design molecules that interact with specific biological targets, potentially leading to new therapeutic agents .
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,4’,5,5’,6,6’-hexamethoxy- depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The presence of multiple functional groups allows it to engage in various binding interactions, which can modulate the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dicarboxylic acid biphenyl: Contains carboxylic acid groups instead of aldehyde groups.
Hexamethoxy biphenyl: Contains methoxy groups but lacks the aldehyde functionalities.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,4’,5,5’,6,6’-hexamethoxy- lies in its combination of methoxy and aldehyde groups, which provide a versatile platform for chemical modifications and applications in various fields .
Properties
CAS No. |
65171-00-8 |
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Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(6-formyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxybenzaldehyde |
InChI |
InChI=1S/C20H22O8/c1-23-13-7-11(9-21)15(19(27-5)17(13)25-3)16-12(10-22)8-14(24-2)18(26-4)20(16)28-6/h7-10H,1-6H3 |
InChI Key |
HIHMOJNIGUGNOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)C2=C(C(=C(C=C2C=O)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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